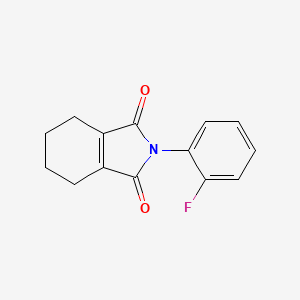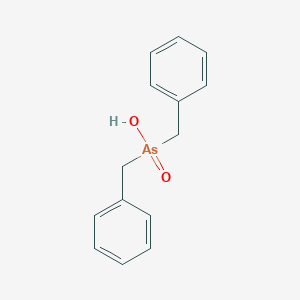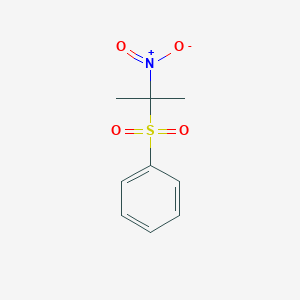
(2-Nitropropane-2-sulfonyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Nitropropane-2-sulfonyl)benzene is an organic compound characterized by the presence of a nitro group (-NO2) and a sulfonyl group (-SO2) attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Nitropropane-2-sulfonyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the nitration of benzene derivatives, where benzene is treated with a nitrating agent such as a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4) to introduce the nitro group . The sulfonyl group can be introduced through sulfonation, where benzene is reacted with sulfur trioxide (SO3) in the presence of sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and sulfonation processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2-Nitropropane-2-sulfonyl)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in further substitution reactions, such as halogenation, alkylation, and acylation.
Oxidation: The sulfonyl group can be oxidized to form sulfonic acids under strong oxidative conditions.
Common Reagents and Conditions
Nitration: Nitric acid and sulfuric acid mixture.
Sulfonation: Sulfur trioxide and sulfuric acid.
Reduction: Hydrogen gas with a metal catalyst (e.g., palladium on carbon).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4).
Major Products Formed
Aminobenzene derivatives: Formed by the reduction of the nitro group.
Sulfonic acids: Formed by the oxidation of the sulfonyl group.
Scientific Research Applications
(2-Nitropropane-2-sulfonyl)benzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Biocatalysis: Employed in enzymatic reactions involving nitroalkanes.
Industrial Applications: Utilized in the production of dyes, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of (2-Nitropropane-2-sulfonyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The nitro group acts as an electron-withdrawing group, making the benzene ring more susceptible to nucleophilic attack . The sulfonyl group can participate in various chemical transformations, influencing the reactivity and stability of the compound .
Comparison with Similar Compounds
Similar Compounds
Nitrobenzene: Contains only a nitro group attached to the benzene ring.
Benzene Sulfonic Acid: Contains only a sulfonic acid group attached to the benzene ring.
Uniqueness
(2-Nitropropane-2-sulfonyl)benzene is unique due to the presence of both nitro and sulfonyl groups, which confer distinct chemical properties and reactivity. This dual functionality allows for diverse applications in organic synthesis and industrial processes .
Properties
CAS No. |
41774-06-5 |
|---|---|
Molecular Formula |
C9H11NO4S |
Molecular Weight |
229.26 g/mol |
IUPAC Name |
2-nitropropan-2-ylsulfonylbenzene |
InChI |
InChI=1S/C9H11NO4S/c1-9(2,10(11)12)15(13,14)8-6-4-3-5-7-8/h3-7H,1-2H3 |
InChI Key |
JIDQBMYPROSJDU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)([N+](=O)[O-])S(=O)(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


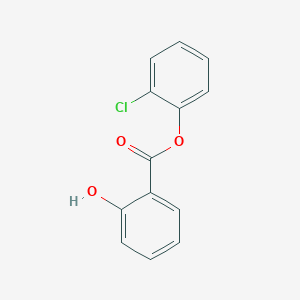
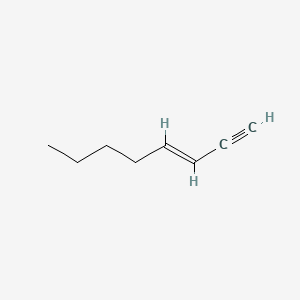
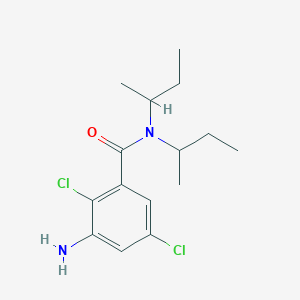
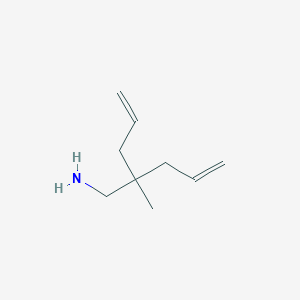
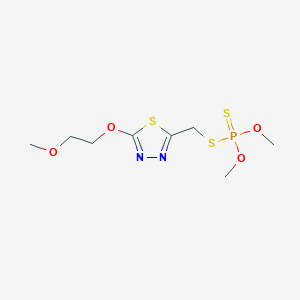
![3-(Diethylamino)-6-[2-(quinolin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14658034.png)
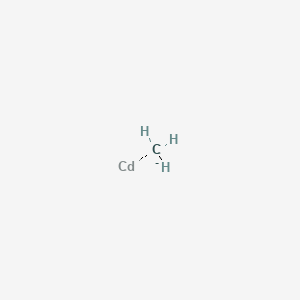
![3-Chloro-4-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14658045.png)
![Methyl [(3-nitrophenyl)carbamothioyl]carbamate](/img/structure/B14658053.png)

